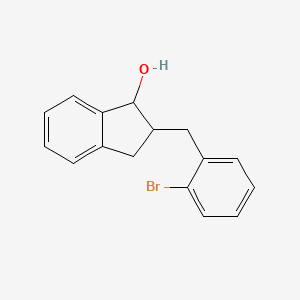
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chemical compound belonging to the class of organic compounds known as phenylprop-2-en-1-ones. It is a colorless solid with a molecular weight of 250.72 g/mol. This compound has been the subject of numerous scientific studies, primarily due to its potential applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as an intermediate in the synthesis of several drugs, such as the anticonvulsant zonisamide. Additionally, the compound has been used in the synthesis of a variety of natural products, such as flavonoids, terpenes, and steroids.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules to form new covalent bonds. Additionally, the compound may act as a catalyst, accelerating the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one have not been extensively studied. However, it is believed that the compound may have a number of effects on the body, including the inhibition of certain enzymes and the stimulation of others. Additionally, the compound may have an effect on the metabolism of certain nutrients, such as carbohydrates and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. Additionally, the compound is relatively stable, making it suitable for use in a variety of laboratory settings. However, the compound is also relatively toxic and should be handled with care.
Orientations Futures
The potential future directions of research for (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are numerous. Further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in organic synthesis and medicinal chemistry. Finally, further research could be conducted to explore the potential of using the compound as a catalyst in chemical reactions.
Méthodes De Synthèse
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is a three-step reaction starting from 2-chloro-3,5-dimethoxybenzaldehyde. In the first step, the aldehyde is reacted with anhydrous potassium carbonate in acetonitrile to form a potassium salt. In the second step, the potassium salt is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form an intermediate. Finally, in the third step, the intermediate is treated with an acid, such as hydrochloric acid, to form the desired product.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-13-8-10-17(21-2)12(11-13)7-9-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMVXNPDSWYRQF-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)







